N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide
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Overview
Description
N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide is a chemical compound characterized by the presence of a pyrrolidinone ring attached to a phenyl group, which is further connected to a cyclohexanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide typically involves the reaction of 3-(2-oxopyrrolidin-1-yl)aniline with cyclohexanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxylic acid, while reduction may produce N-[3-(2-hydroxypyrrolidin-1-yl)phenyl]cyclohexanecarboxamide.
Scientific Research Applications
N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The pyrrolidinone ring can interact with enzymes and receptors, modulating their activity. The phenyl group may facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s efficacy. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
- N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamide
Uniqueness
N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide is unique due to the presence of the cyclohexanecarboxamide moiety, which imparts distinct physicochemical properties compared to its analogs. This structural feature can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H22N2O2 |
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Molecular Weight |
286.37 g/mol |
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C17H22N2O2/c20-16-10-5-11-19(16)15-9-4-8-14(12-15)18-17(21)13-6-2-1-3-7-13/h4,8-9,12-13H,1-3,5-7,10-11H2,(H,18,21) |
InChI Key |
KEHDFDMCFCBEJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC(=CC=C2)N3CCCC3=O |
Origin of Product |
United States |
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